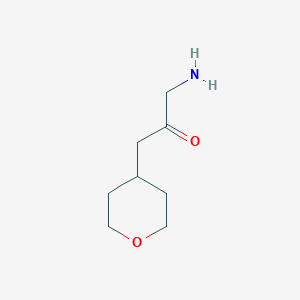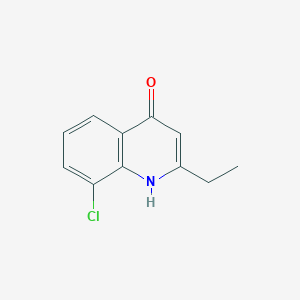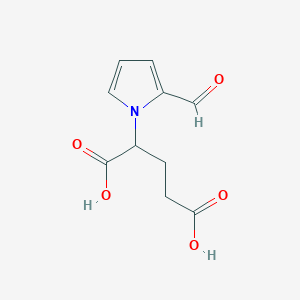![molecular formula C12H16N2O B13173905 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is an organic compound with the molecular formula C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol . This compound features a benzaldehyde moiety substituted with a 3-(dimethylamino)azetidin-1-yl group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of N-substituted azetidines, which can be achieved through cycloaddition reactions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced techniques such as microwave irradiation and high-pressure reactors can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[3-(Dimethylamino)azetidin-1-yl]acetophenone
- 4-[3-(Dimethylamino)azetidin-1-yl]benzonitrile
- 4-[3-(Dimethylamino)azetidin-1-yl]benzyl alcohol
Uniqueness
4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H16N2O |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
4-[3-(dimethylamino)azetidin-1-yl]benzaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-13(2)12-7-14(8-12)11-5-3-10(9-15)4-6-11/h3-6,9,12H,7-8H2,1-2H3 |
Clé InChI |
BYCSYBSEZPKYDJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1CN(C1)C2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








amino}butanoic acid](/img/structure/B13173878.png)





![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)

